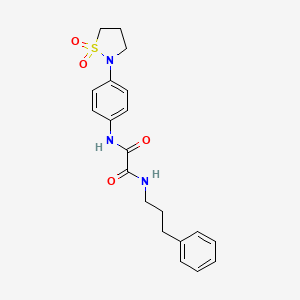![molecular formula C19H26N2O3 B2585372 N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252508-51-2](/img/structure/B2585372.png)
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MPP, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. MPP is a piperidine derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it has been found to interact with various receptors in the body. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to bind to the mu-opioid receptor, which is involved in pain management. It has also been found to interact with the cannabinoid receptor, which is involved in inflammation and pain. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and it has also been found to have anti-cancer properties. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to reduce the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages as a research compound. It has been found to be relatively safe and well-tolerated in animal models, and it has a low toxicity profile. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is also easy to synthesize and can be produced in large quantities. However, there are also limitations to using N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have neuroprotective effects and improve cognitive function in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use as an anti-cancer agent. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential off-target effects.
Conclusion
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a novel compound that has potential applications in various scientific research fields. Its synthesis method is complex, but it can be produced in large quantities. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential use as an analgesic, anti-inflammatory, anti-cancer, and neuroprotective agent. It has several advantages as a research compound, but there are also limitations to its use in lab experiments. Future research is needed to fully understand the mechanism of action of N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential use in various research applications.
Méthodes De Synthèse
The synthesis of N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2-methoxyethanol and 2-bromobenzaldehyde to produce 2-(2-methoxyethoxy)benzaldehyde. This intermediate is then reacted with piperidine and propargyl bromide to produce the final product, N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in various scientific research fields. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-10-21-11-8-16(9-12-21)19(22)20-15-17-6-4-5-7-18(17)24-14-13-23-2/h1,4-7,16H,8-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVBAOSAYHARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


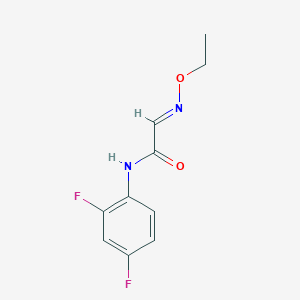
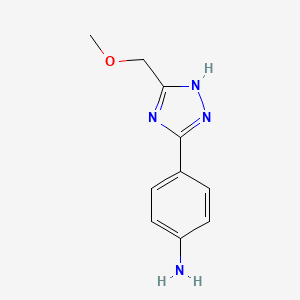
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2585294.png)
![2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine](/img/structure/B2585296.png)
![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)
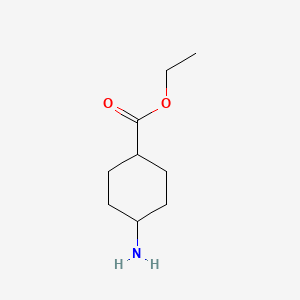
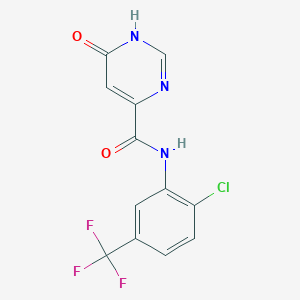

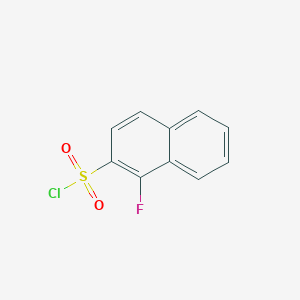
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)
![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)
